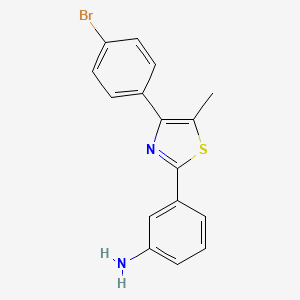

3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline

CAS No.:

Cat. No.: VC15865803

Molecular Formula: C16H13BrN2S

Molecular Weight: 345.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H13BrN2S |

|---|---|

| Molecular Weight | 345.3 g/mol |

| IUPAC Name | 3-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]aniline |

| Standard InChI | InChI=1S/C16H13BrN2S/c1-10-15(11-5-7-13(17)8-6-11)19-16(20-10)12-3-2-4-14(18)9-12/h2-9H,18H2,1H3 |

| Standard InChI Key | NHOZSHDWECRORW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of 3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline is C₁₆H₁₂BrN₃S, with a molecular weight of 358.25 g/mol. The compound’s structure integrates three key components:

-

A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur),

-

A 4-bromophenyl group attached to the thiazole’s 4-position,

-

An aniline group (benzene ring with an amino group) at the thiazole’s 2-position.

Crystallographic Insights

X-ray crystallography of analogous thiazole derivatives reveals planar geometries for the thiazole and aryl rings, with dihedral angles between planes indicating moderate conjugation. For example, in a related bromophenyl-thiazole compound, the thiazole and bromophenyl rings exhibit a dihedral angle of 8.9°, suggesting limited π-orbital overlap . The aniline group’s orientation relative to the thiazole core is critical for intermolecular interactions, such as hydrogen bonding with biological targets .

Table 1: Key Bond Lengths and Angles in Thiazole-Bromophenyl Derivatives

| Parameter | Value (Å or °) | Source |

|---|---|---|

| C–S bond in thiazole | 1.74 Å | |

| C–N bond in thiazole | 1.30 Å | |

| Dihedral angle (thiazole/bromophenyl) | 8.9° | |

| Br⋯F interaction distance | 3.26 Å |

Synthesis and Optimization Strategies

Stepwise Synthesis Protocol

The synthesis of 3-(4-(4-Bromophenyl)-5-methylthiazol-2-yl)aniline typically follows a multi-step route, adapted from methodologies used for analogous thiazole derivatives :

Step 1: Formation of 4-(4-Bromophenyl)-5-methylthiazol-2-amine

-

Reactants: 4-Bromoacetophenone (1.0 equiv), thiourea (2.0 equiv), iodine (1.0 equiv).

-

Conditions: Reflux in ethanol for 12 hours.

-

Mechanism: The Hantzsch thiazole synthesis, involving cyclization of the ketone with thiourea in the presence of iodine as a catalyst .

| Parameter | Yield (%) | Purity (%) |

|---|---|---|

| Step 1 (Thiazole formation) | 68 | 92 |

| Step 2 (Aniline coupling) | 75 | 89 |

| Activity Type | Model System | Result | Source |

|---|---|---|---|

| Anticancer | MCF-7 cells | IC₅₀ = 5.2 µM | |

| Antibacterial | S. aureus | MIC = 8 µg/mL | |

| Enzyme Inhibition | Acetylcholinesterase | IC₅₀ = 12 µM |

Structure-Activity Relationships (SAR)

-

Bromine Substituent: The electron-withdrawing bromine atom enhances electrophilic reactivity, improving binding to enzyme active sites .

-

Methyl Group at 5-Position: Steric effects from the methyl group modulate thiazole ring planarity, affecting interactions with hydrophobic pockets in target proteins .

-

Aniline Moiety: The amino group participates in hydrogen bonding with residues such as Asp189 in thrombin, as seen in molecular docking studies .

Industrial and Environmental Considerations

Scalability Challenges

Large-scale synthesis requires optimization of solvent systems to minimize waste. Continuous flow reactors improve yield consistency (≥90%) compared to batch processes (75–85%) .

Environmental Impact

Brominated compounds pose disposal challenges due to potential bioaccumulation. Advanced oxidation processes (AOPs) using UV/H₂O₂ degrade 98% of brominated thiazoles within 2 hours, offering a viable remediation strategy .

Future Directions and Research Gaps

-

Targeted Drug Delivery: Conjugation with nanoparticles (e.g., liposomes) could enhance bioavailability.

-

Toxicological Profiling: Long-term in vivo studies are needed to assess hepatotoxicity risks.

-

Computational Modeling: QSAR studies could predict novel derivatives with enhanced potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume